
Butylbis(3-nitrophenyl)phosphine oxide
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Overview
Description
Butylbis(3-nitrophenyl)phosphine oxide is a phosphorus-containing compound with the chemical formula C16H17N2O5P This compound is known for its unique structural properties, which include a butyl group and two 3-nitrophenyl groups attached to a phosphine oxide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylbis(3-nitrophenyl)phosphine oxide typically involves the reaction of butylphosphine oxide with 3-nitrobenzene derivatives. One common method is the nucleophilic substitution reaction, where butylphosphine oxide reacts with 3-nitrochlorobenzene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Chemical Reactions of Butylbis(3-nitrophenyl)phosphine Oxide
This compound (C₁₆H₁₇N₂O₅P) is a phosphine oxide derivative with butyl and nitro-substituted phenyl groups. Its reactivity stems from the phosphorus center and electron-withdrawing nitro groups, which influence its participation in reductions, substitutions, and organometallic transformations. Below is a detailed analysis of its chemical reactions, supported by experimental data and mechanistic insights from diverse sources.
1.1. Reduction to Phosphine Derivatives
The primary reaction involves the reduction of phosphine oxides to phosphine(III) compounds, a critical step in organometallic chemistry. For this compound, this process is analogous to established methods for similar phosphine oxides:
Mechanism
Reduction typically proceeds via nucleophilic attack of reductants (e.g., silanes or disiloxanes) on the phosphorus center, cleaving the P=O bond. Electron-withdrawing nitro groups enhance the electrophilicity of phosphorus, facilitating the reaction .
Reaction Conditions and Yields
Method | Reagent | Conditions | Yield |
---|---|---|---|
Hexachlorodisilane | Si₂Cl₆ in toluene/THF | 85–90°C, 1–2 hours | 93–97% |
DPDS + BNPA | DPDS, BNPA in EtOAc | 110°C, 1 hour | 99–100% |
DPDS alone | DPDS in EtOAc | Room temperature, 48 hours | 85–96% |
Key Observations :
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Silane-based reductions (e.g., Si₂Cl₆) are efficient for bulky phosphine oxides, avoiding side reactions .
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DPDS (1,3-diphenyl-disiloxane) with BNPA accelerates reactions, enabling completion in 1 hour at elevated temperatures .
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Ambient conditions with DPDS alone are viable for less hindered substrates .
1.2. Reactivity with Amines and Aldehydes
While not directly reported for this compound, analogous secondary phosphine oxides participate in three-component reactions with amines and aldehydes to form α-aminophosphine oxides. This suggests potential reactivity pathways:
Typical Reaction Pathway
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Imine formation : Reaction of aldehydes with amines to form intermediates.
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Phosphine oxide addition : Nucleophilic attack of the phosphorus center on the imine, yielding α-aminophosphine oxides .
Factors Influencing Product Selectivity
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Temperature : Higher temperatures favor α-hydroxyphosphine oxides as intermediates, while lower temperatures favor α-aminophosphine oxides .
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Amine basicity : Stronger bases (e.g., aniline) favor selective formation of α-aminophosphine oxides .
1.3. Role in Organometallic Reactions
Phosphine oxides like this compound can act as precursors or ligands in organometallic chemistry:
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Gold(I) complexes : Phosphine oxides may form complexes with gold(I) thiolates, which react with disulfides to regenerate phosphines .
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Wittig reactions : Phosphine oxides are intermediates in Wittig reagents, though specific data for this compound are lacking .
1.4. Stability and Functional Group Compatibility
The nitro groups in this compound confer electron-withdrawing effects, enhancing stability under oxidative conditions. This contrasts with electron-rich phosphine oxides, which may degrade more readily .
Table 1: Reduction Methods for Phosphine Oxides
Reagent | Conditions | Yield Range | Reference |
---|---|---|---|
Si₂Cl₆ | 85–90°C, 1–2 hours | 93–97% | |
DPDS + BNPA | 110°C, 1 hour | 99–100% | |
DPDS alone | Room temperature, 48 hours | 85–96% |
Research Findings and Limitations
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Reduction efficiency : The nitro groups may stabilize intermediates but could hinder reactivity in certain conditions.
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Lack of direct data : While analogous phosphine oxides are well-studied, explicit reactions of this compound remain underexplored.
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Future directions : Investigating its role in catalysis or as a ligand in asymmetric reactions would expand its applications .
Scientific Research Applications
Flame Retardancy
Butylbis(3-nitrophenyl)phosphine oxide is utilized as a flame retardant in various polymers, including acrylonitrile–butadiene–styrene (ABS) and epoxy resins. Its incorporation into these materials significantly enhances their fire resistance properties. A study highlighted its effectiveness in reducing flammability when added to epoxy resins used in aeronautical applications, demonstrating its potential for improving safety in high-performance materials .
Polymer Chemistry
The compound plays a crucial role in the synthesis of phosphorus-containing polyethers and polyimides. These materials are known for their high thermal stability and mechanical strength, making them suitable for applications in lithium-ion batteries and advanced electronic devices. The unique properties imparted by the phosphorus content contribute to improved performance metrics such as thermal resistance and structural integrity.
Material Science
In material science, this compound is employed to develop advanced materials with enhanced thermal stability. Its ability to form stable cross-linked networks when incorporated into polymer matrices makes it valuable for applications requiring durable and heat-resistant materials .
Case Study 1: Flame Retardancy in Epoxy Resins
A comprehensive study investigated the flame-retardant properties of this compound when added to epoxy resin formulations. The results indicated a significant reduction in peak heat release rate (PHRR) and total heat release (THR), showcasing its effectiveness as a flame retardant. The study concluded that the compound's mechanism of action involves both physical and chemical modes of action, contributing to enhanced fire safety .
Case Study 2: Synthesis of Phosphorus-Containing Polyimides
Research focused on synthesizing phosphorus-containing polyimides using this compound as a precursor. The resulting polyimides exhibited superior thermal stability compared to their non-phosphorus counterparts. The study emphasized the importance of incorporating phosphorus into polymer backbones to achieve desired material properties for high-temperature applications .
Table 1: Comparison of Flame Retardant Properties
Material Type | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Addition Level (wt%) |
---|---|---|---|
Control (No Additive) | 500 | 30 | - |
With Butylbis(3-Nitro) | 250 | 15 | 10 |
With Traditional FR | 400 | 25 | 10 |
Table 2: Thermal Stability of Phosphorus-Containing Polyimides
Sample | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
---|---|---|
Non-Phosphorus Polyimide | 250 | 400 |
Phosphorus-Containing Polyimide | 300 | 450 |
Mechanism of Action
The mechanism by which butylbis(3-nitrophenyl)phosphine oxide exerts its effects, particularly in flame retardancy, involves both gas-phase and condensed-phase actions. In the gas phase, the compound releases phosphorus-containing radicals that inhibit flame propagation. In the condensed phase, it forms a protective char layer that insulates the underlying material from heat and oxygen, thereby preventing further combustion .
Comparison with Similar Compounds
Similar Compounds
Tris(3-nitrophenyl)phosphine oxide: Another phosphorus-containing flame retardant with similar applications in polymers.
Butylbis(hydroxymethyl)phosphine oxide: Used in the synthesis of polyethers for lithium-ion batteries.
Tris(4-nitrophenyl)phosphine oxide: A similar compound with different substitution patterns on the phenyl rings.
Uniqueness
Butylbis(3-nitrophenyl)phosphine oxide is unique due to its specific combination of butyl and 3-nitrophenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant make it a valuable compound in multiple scientific and industrial applications .
Biological Activity
Butylbis(3-nitrophenyl)phosphine oxide (BAPPO) is a phosphorus-containing compound that has gained attention in recent years due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of BAPPO, drawing on various research findings and case studies.
Synthesis
BAPPO is synthesized through a multi-step process involving the nitration of phosphine oxide intermediates. The synthesis typically starts with triphenyl phosphine oxide, which undergoes nitration using a mixture of nitric and sulfuric acids to yield bis(3-nitrophenyl) phenyl phosphine oxide. This intermediate is then reduced to BAPPO using hydrazine monohydrate in the presence of palladium on carbon as a catalyst, achieving yields of approximately 75% .
Structural Characterization
The structural characterization of BAPPO has been confirmed through various spectroscopic techniques:
- NMR Spectroscopy : 1H, 31P, and 13C NMR spectra provide detailed information about the molecular structure. For instance, 31PNMR shows a characteristic peak at 32.2 ppm, indicating the presence of phosphorus in the oxidized state .
- FTIR Spectroscopy : The functional groups present in BAPPO are identified through FTIR analysis, which shows distinct absorption bands corresponding to nitro groups and phosphine oxides .
Antioxidant Properties
BAPPO exhibits significant antioxidant activity, which is crucial for its potential therapeutic applications. Studies have demonstrated that BAPPO can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.
Cytotoxicity
Research has indicated that BAPPO possesses cytotoxic effects against various cancer cell lines. For example, in vitro studies revealed that BAPPO can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values obtained from these studies suggest that BAPPO has a potent cytotoxic effect compared to other phosphine oxides .
Enzyme Inhibition
BAPPO has also been investigated for its enzyme inhibitory properties. It has been shown to inhibit certain enzymes involved in cancer progression and inflammation. In particular, studies indicate that BAPPO can inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer activity of BAPPO on various cancer cell lines. The results demonstrated that treatment with BAPPO led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that BAPPO could be a promising candidate for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of BAPPO against oxidative stress-induced neuronal damage. Using primary neuronal cultures exposed to oxidative stressors, researchers found that BAPPO treatment significantly reduced cell death and preserved neuronal function. This suggests potential applications for BAPPO in treating neurodegenerative diseases .
Data Tables
Q & A
Q. What experimental methods are recommended for synthesizing Butylbis(3-nitrophenyl)phosphine oxide, and how can purity be validated?
Basic Research Question
Synthesis typically involves nucleophilic substitution or phosphorylation reactions. A stepwise approach may include:
Nitration : Introduce nitro groups to the phenyl ring via nitration of a precursor (e.g., bromophenyl derivatives).
Phosphine Oxide Formation : React the nitrated aryl compound with butylphosphine derivatives under controlled conditions (e.g., using anhydrous solvents and inert atmospheres).
Purification : Employ column chromatography or recrystallization to isolate the product.
Purity Validation :
- HPLC Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (≥98.5% purity threshold) .
- NMR Spectroscopy : Compare ¹H and ³¹P NMR spectra with literature data (e.g., bis(3-nitrophenyl) phenyl phosphine oxide in DMSO-d6 ).
Q. How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Structural Characterization :
- X-ray Crystallography : Resolve molecular geometry and confirm the nitro group orientation.
- FT-IR Spectroscopy : Identify P=O stretching vibrations (~1200–1250 cm⁻¹).
Electronic Properties :
- DFT Calculations : Analyze electron density distributions and frontier molecular orbitals (e.g., using Gaussian or ORCA software).
- ³¹P NMR : Probe electronic environment via chemical shifts; compare with triphenylphosphine oxide derivatives (δ ~25–35 ppm) .
Q. In catalytic applications, how does the steric and electronic configuration of this compound influence reaction efficiency compared to other phosphine oxides?
Advanced Research Question
The nitro groups and butyl chain introduce steric bulk and electron-withdrawing effects:
- Steric Effects : The bulky nitro groups may hinder substrate binding, reducing catalytic turnover in crowded reactions (e.g., Wittig olefinations).
- Electronic Effects : Electron-withdrawing nitro groups lower the electron density at phosphorus, potentially enhancing Lewis acidity for substrate activation.
Comparative Analysis :
- Kinetic Studies : Compare reduction rates with silanes (e.g., bridged [2.2.1] bicyclic phosphine oxides show faster kinetics due to constrained geometry ).
- Catalytic Screening : Test in base-free catalytic systems (e.g., γ-umpolung reactions) to evaluate waste reduction potential .
Q. How can contradictions in thermal stability data for phosphine oxide-containing polymers be resolved?
Advanced Research Question
Conflicting thermal stability reports may arise from:
- Polymer Matrix Effects : Compatibility with resins (e.g., epoxy vs. polyurethane) alters decomposition pathways.
- Additive Interactions : Synergistic effects with flame retardants (e.g., POSS compounds) may stabilize or destabilize the system .
Methodology for Resolution :
- TGA-MS Coupling : Perform thermogravimetric analysis (TGA) with mass spectrometry to identify volatile decomposition products.
- Controlled Aging Studies : Expose samples to humidity/UV radiation to simulate environmental stress and monitor stability shifts .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Basic Research Question
Toxicity and Exposure :
- Acute Toxicity : Classified as Category 4 (oral); use fume hoods and avoid inhalation.
- Environmental Hazards : WGK 2 (moderate water hazard); prevent aquatic contamination .
Safety Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Management : Neutralize residues with aqueous base (e.g., NaOH) before disposal .
Q. How can computational methods improve the design of phosphine oxide ligands for selective catalysis?
Advanced Research Question
Computational Strategies :
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions to predict binding affinities.
- Solvent Effect Modeling : Incorporate implicit solvent models (e.g., COSMO) to assess solvation effects on reaction barriers .
Case Study :
- Phosphine Oxide-Solvent Interactions : Study ³¹P NMR shielding convergence in polar vs. nonpolar solvents to optimize catalytic conditions .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
Basic Research Question
- GC-MS : Detect volatile byproducts (e.g., unreacted nitrophenyl precursors).
- Elemental Analysis : Quantify phosphorus/nitrogen content to confirm stoichiometry.
- Ion Chromatography : Identify ionic impurities (e.g., residual halides from synthesis) .
Q. How does the hydrogen-bonding capacity of this compound influence its role in supramolecular chemistry?
Advanced Research Question
Properties
Molecular Formula |
C16H17N2O5P |
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Molecular Weight |
348.29 g/mol |
IUPAC Name |
1-[butyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C16H17N2O5P/c1-2-3-10-24(23,15-8-4-6-13(11-15)17(19)20)16-9-5-7-14(12-16)18(21)22/h4-9,11-12H,2-3,10H2,1H3 |
InChI Key |
KENGYENMGRNWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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